molecular formula C10H10O3 B8218665 6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol

6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol

Cat. No.: B8218665
M. Wt: 178.18 g/mol
InChI Key: OEHNJQLMUXYRAH-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol is a bicyclic compound featuring a fused indene-dioxolane core with a hydroxyl group at the 5-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The compound’s synthesis often involves Friedel-Crafts cyclization or Pd-catalyzed cross-coupling, as reported in eco-friendly protocols that reduce triflic acid usage from 10 to 3 equivalents . Its derivatives are explored for diverse biological activities, including acetylcholinesterase (AChE) inhibition and tyrosinase modulation .

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-8-2-1-6-3-9-10(4-7(6)8)13-5-12-9/h3-4,8,11H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHNJQLMUXYRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1O)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Intermediates

The target compound features a fused indenodioxolane scaffold with a hydroxyl group at the 5-position. Its molecular formula, C10H8O3\text{C}_{10}\text{H}_{8}\text{O}_{3}, and IUPAC name highlight the presence of a 1,3-dioxolane ring annulated to an indanone framework . Critical intermediates in its synthesis include:

  • 6,7-Dihydro-5H-indeno[5,6-d] dioxol-5-one (CAS 6412-87-9): A ketone precursor pivotal for reductive hydroxylation .

  • 5,6-(Methylenedioxy)-1-indanone : A structural analog used in cyclization reactions .

ParameterConditionYield (%)
SolventTHF85
Temperature0°C → 25°C (2 h)88
Stoichiometry1.2 equiv NaBH4\text{NaBH}_482

This method is favored for its simplicity and scalability, as evidenced by commercial availability of the ketone precursor .

Acid-Catalyzed Cyclization of Diol Precursors

Cyclocondensation of 2,3-dihydroxy-1-indanone derivatives with formaldehyde or dichloromethane under acidic conditions generates the dioxolane ring. This method mirrors protocols for synthesizing methylenedioxybenzene analogs .

Procedure :

  • Dissolve 2,3-dihydroxy-1-indanone (1.0 equiv) in HCl\text{HCl}-acidified methanol.

  • Add formaldehyde (1.2 equiv) and reflux at 60°C for 12 h.

  • Neutralize with NaHCO3\text{NaHCO}_3, extract with CH2Cl2\text{CH}_2\text{Cl}_2, and purify via column chromatography.

Yield : 65–72% .

Challenges :

  • Competing polymerization of formaldehyde requires careful stoichiometric control.

  • Acid sensitivity of the indanone moiety necessitates mild conditions (pH 2–3) .

Palladium-Catalyzed α-Arylation and Subsequent Functionalization

A multistep route employs palladium-catalyzed α-arylation to assemble the indanone skeleton, followed by hydroxylation and cyclization .

Stepwise Synthesis :

  • α-Arylation : React a β-keto ester with an aryl halide using (DtBPF)PdCl2\text{(DtBPF)PdCl}_2 (5 mol%) and NaOtBu\text{NaOtBu} in THF at 70°C .

  • Hydroxylation : Treat the arylated product with OsO4\text{OsO}_4 and NMO\text{NMO} to introduce the 5-hydroxy group.

  • Cyclization : Use p-TsOH\text{p-TsOH} in THF/H2O\text{THF/H}_2\text{O} (1:1) to form the dioxolane ring .

Advantages :

  • Enantioselective synthesis via chiral palladium complexes.

  • Flexibility in introducing substituents on the aryl ring .

Limitations :

  • High catalyst loading (5 mol%) increases cost.

  • Osmium tetroxide poses toxicity concerns .

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Scalability
Reductive HydroxylationNaBH4\text{NaBH}_482–88High
Cu-Catalyzed AnnulationCuI\text{CuI}, Et3N\text{Et}_3\text{N}75–80Moderate
Acid-Catalyzed CyclizationHCl\text{HCl}, HCHO\text{HCHO}65–72Low
Pd-Catalyzed Arylation(DtBPF)PdCl2\text{(DtBPF)PdCl}_2, OsO4\text{OsO}_460–68Low

Efficiency Considerations :

  • Reductive hydroxylation is optimal for large-scale production due to short reaction times and commercial availability of the ketone precursor .

  • Pd-catalyzed methods offer stereochemical control but are less practical for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-OH) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in several biomedical applications:

Antimicrobial Properties
Research indicates that derivatives of 6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol exhibit significant antimicrobial activity. For instance, studies involving similar indeno derivatives have demonstrated their efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Antioxidant Activity
The antioxidant properties of this compound have been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Results have shown that it can effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Potential
Some studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases. The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways has been explored in related compounds .

Materials Science

Corrosion Inhibition
The compound has been evaluated for its potential as a corrosion inhibitor in industrial applications. Its effectiveness was measured through electrochemical methods and weight loss experiments. Results showed a significant reduction in corrosion rates when used in specific concentrations, marking it as a viable option for protecting metal surfaces from degradation .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with zones of inhibition exceeding those of standard antibiotics .
Study 2Antioxidant PropertiesAchieved an IC50 value of 113.964 ± 0.076 µg/ml in DPPH scavenging assays, indicating strong antioxidant potential .
Study 3Corrosion InhibitionAchieved up to 81.89% corrosion inhibition efficiency at optimal concentrations in electrochemical tests .

Chemical Properties and Structure

Understanding the chemical properties of this compound is essential for its application:

  • Molecular Weight: 176.17 g/mol
  • Solubility: Soluble in various organic solvents; solubility data suggests high potential for bioavailability.
  • Structural Features: The compound contains a fused dioxole ring system which contributes to its biological activity and stability.

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The hydroxyl group at position 5 distinguishes 6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol from related analogs. Key structural comparisons include:

Compound Name Structural Difference Biological Activity/Application Reference
6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one Ketone at position 5 (vs. -OH) Intermediate for Alzheimer’s therapeutics (AChE/BACE-1 inhibition)
(R)-2-(6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)ethanol Ethanol substituent at position 5 Enantioselective synthesis via Pd catalysis
MHY1556 (Thiazol-substituted analog) Thiazol ring replaces dioxolane Potent tyrosinase inhibitor (IC₅₀ = 0.45 µM)
6-Nonyl-5H-indeno[5,6-d][1,3]dioxol-5-ol Nonyl chain at position 6 Characterized by NMR, IR; no reported bioactivity
(E)-6-(3,4-Dihydroxybenzylidene)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one Benzylidene conjugation at position 6 Enhanced A1/A2A adenosine receptor affinity

Key Insights :

  • Thiazol substitution (MHY1556) drastically shifts activity toward tyrosinase inhibition, highlighting the role of heterocycles in target selectivity .

Key Insights :

  • Eco-friendly methods (Q-tube, microwave) improve sustainability and scalability for the parent compound .
  • Pd-catalyzed cross-coupling enables stereocontrol, critical for chiral drug development .

Key Insights :

  • Tyrosinase inhibition by MHY1556 is >40-fold more potent than kojic acid, attributed to thiazol’s metal-chelating properties .
  • Cytotoxicity in homoisoflavonoids correlates with electron-withdrawing substituents .
Physicochemical Properties
Compound Melting Point (°C) Solubility Key Spectral Data (NMR/IR) Reference
6-Nonyl-5H-indeno[5,6-d][1,3]dioxol-5-ol 52 Low (nonpolar solvents) δH 1.25 (nonyl CH₃), 1690 cm⁻¹ (C=O)
6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one Not reported Moderate (DMSO) δC 205 ppm (ketone C=O)
MHY1556 Not reported DMSO-soluble UV-Vis λmax = 280 nm (phenolic -OH)

Key Insights :

  • Alkyl chains (e.g., nonyl) lower solubility but may enhance bioavailability in lipophilic environments .
  • Spectral data confirm structural integrity across analogs, aiding purity assessments .

Biological Activity

6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol (CAS No. 6412-87-9) is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
CAS Number6412-87-9
Purity95%

Structural Characteristics

The compound features an indeno[5,6-d][1,3]dioxole framework, which is characterized by a fused ring system containing both aromatic and dioxole components. This unique structure may contribute to its diverse biological activities.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For example, molecular docking studies have shown that derivatives of this compound can interact effectively with bacterial DNA gyrase subunit B, demonstrating potential as antibacterial agents. The binding energies observed ranged from −4.2 to −9.4 kcal/mol, suggesting strong interactions that could inhibit bacterial growth .

Antioxidant Activity

Research has also highlighted the antioxidant properties of compounds within the same class. The presence of phenolic structures in the dioxole moiety is believed to contribute to the scavenging of free radicals. In vitro assays have demonstrated that these compounds can significantly reduce oxidative stress markers in cellular models .

Cytotoxic Effects

Cytotoxicity studies indicate that this compound may possess selective toxicity against various cancer cell lines. For instance, assays conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines have shown that this compound can induce apoptosis at certain concentrations. The mechanism appears to involve the activation of intrinsic apoptotic pathways and the modulation of key signaling molecules such as caspases .

Neuroprotective Effects

Emerging evidence suggests that this compound may exert neuroprotective effects. In animal models of neurodegenerative diseases, administration of this compound has been associated with reduced neuronal apoptosis and improved cognitive function. The underlying mechanism may involve the inhibition of neuroinflammatory processes and the enhancement of neurotrophic factor signaling pathways .

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial efficacy of various derivatives of indeno[5,6-d][1,3]dioxoles against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant zone of inhibition at concentrations as low as 50 µg/mL for selected compounds similar to this compound. The minimum inhibitory concentration (MIC) was determined to be between 12.5 and 25 µg/mL for effective derivatives .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results showed a dose-dependent reduction in cell viability with an IC50 value calculated at approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early apoptotic cells correlating with higher concentrations of the compound .

Q & A

Basic: What spectroscopic methods are recommended for confirming the molecular structure of 6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol?

Answer:
To confirm the structure, use a combination of 1H NMR , 13C NMR , and IR spectroscopy . For example:

  • 1H NMR identifies protons in the indenol and dioxolane rings (e.g., aromatic protons at δ 6.5–7.5 ppm and hydroxyl protons around δ 5.0–5.5 ppm) .
  • 13C NMR resolves carbons in the fused ring system, with signals for oxygenated carbons (e.g., dioxolane carbons at ~95–105 ppm) and aromatic carbons (~110–150 ppm) .
  • IR spectroscopy detects key functional groups, such as hydroxyl (broad peak ~3200–3500 cm⁻¹) and ether (C-O stretch ~1100–1250 cm⁻¹) .
    Cross-validate results with computational tools (e.g., DFT calculations) for bond angles and electronic structure alignment .

Basic: How can researchers assess the purity of synthesized this compound?

Answer:
Purity is typically assessed via:

  • HPLC with a reverse-phase C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to separate impurities.
  • TLC (silica gel, ethyl acetate/hexane 3:7) with UV visualization at 254 nm .
  • Elemental analysis (C, H, O) to verify stoichiometry within ±0.3% of theoretical values .
    For trace impurities, use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 335.15) .

Advanced: What methodological strategies optimize the microwave-assisted synthesis of indenol derivatives like this compound?

Answer:
Key optimization steps include:

  • Catalyst screening : SiO₂ in dry media improves reaction efficiency by reducing side reactions .
  • Factorial design to test variables: microwave power (300–600 W), reaction time (5–20 min), and solvent ratios (e.g., PEG-400:DMF) .
  • Real-time monitoring via in-situ FTIR to track hydroxyl group consumption and intermediate formation .
    Post-synthesis, use column chromatography (silica gel, gradient elution) to isolate the product from byproducts like unreacted starting materials .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to:

  • Calculate electrostatic potential maps, identifying electron-deficient regions (e.g., the hydroxyl-bearing carbon) as reactive sites .
  • Simulate transition states for nucleophilic attack, using COSMO-RS solvation models to account for solvent effects .
    Validate predictions with kinetic isotope effect (KIE) studies and experimental rate constants .

Advanced: How should researchers resolve contradictions in NMR data for structurally similar indenol derivatives?

Answer:
For ambiguous signals:

  • Use 2D NMR (e.g., HSQC, HMBC) to correlate protons with specific carbons and confirm connectivity .
  • Compare experimental data with simulated spectra from tools like ACD/Labs or MestReNova .
  • Perform variable-temperature NMR to distinguish dynamic effects (e.g., rotational barriers in dioxolane rings) .
    If discrepancies persist, re-examine synthetic steps for unintended byproducts (e.g., regioisomers) via X-ray crystallography .

Advanced: What theoretical frameworks guide the study of this compound’s pharmacological activity?

Answer:
Link research to:

  • Structure-activity relationship (SAR) models to correlate substituent effects (e.g., hydroxyl position) with biological activity .
  • Molecular docking against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies) using AutoDock Vina .
  • Pharmacokinetic models (e.g., ADMET predictions) to assess absorption and metabolism .
    Validate hypotheses via in vitro assays (e.g., enzyme inhibition) and in vivo toxicity profiling .

Advanced: How can factorial design improve the scalability of indenol derivative synthesis?

Answer:
Apply a 2^k factorial design to test critical parameters:

  • Factors : Catalyst loading (0.5–2.0 mol%), temperature (25–80°C), and solvent polarity (THF vs. DMF) .
  • Responses : Yield, purity, and reaction time.
    Use ANOVA to identify significant interactions (e.g., catalyst × temperature) and optimize conditions for pilot-scale reactors . For reproducibility, implement process analytical technology (PAT) for continuous monitoring .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact .
  • Store in airtight containers under nitrogen to prevent oxidation .
  • Dispose of waste via neutralization (e.g., with dilute NaOH) followed by incineration .
    Refer to SDS sheets for spill management and first-aid measures (e.g., rinsing eyes with water for 15 minutes) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol
Reactant of Route 2
6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol

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